molecular formula C25H20F3NO4 B557943 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 352523-15-0

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B557943
M. Wt: 455.4 g/mol
InChI Key: KSQOLKMHJFBQNA-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Fmoc is used in the enantioselective synthesis of new amino acids and their incorporation into peptides. It is instrumental in the asymmetric synthesis of derivatives like 3′-phosphono-L-tyrosine, highlighting its role in developing biologically active peptides (Paladino et al., 1993).

Photophysics and Bioimaging

  • Fmoc derivatives are studied for their linear photophysical characterization and two-photon absorption properties. These studies are crucial for developing new fluorene derivatives for bioimaging applications, particularly in integrin targeting (Morales et al., 2010).

Synthesis of β-Amino Acids

  • The compound is utilized in the synthesis of N-Fmoc-protected β-amino acids, showcasing its role in the efficient and high-yield production of enantiomerically pure amino acids (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis of Peptides

  • Fmoc plays a critical role in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This application demonstrates its importance in peptide synthesis and structural characterization (Šebesta & Seebach, 2003).

Brain Tumor Imaging

  • Fmoc derivatives are synthesized and evaluated for brain tumor imaging using positron emission tomography (PET). This research indicates the potential of Fmoc-based compounds in medical diagnostics (McConathy et al., 2010).

Chemical Protection of Amino Acids

  • The use of Fmoc as a protecting group for amino acids and their derivatives is explored, highlighting its chemoselectivity and efficiency in synthesizing protected amino acids (Soley & Taylor, 2019).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQOLKMHJFBQNA-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

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